molecular formula C7H9ClN2 B183382 6-Chloro-N,N-dimethylpyridin-3-amine CAS No. 41288-91-9

6-Chloro-N,N-dimethylpyridin-3-amine

Cat. No. B183382
CAS RN: 41288-91-9
M. Wt: 156.61 g/mol
InChI Key: OMLYCVHFZNARDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 g/mol . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Chloro-N,N-dimethylpyridin-3-amine is 1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 . The canonical SMILES representation is CN©C1=CN=C(C=C1)Cl .


Physical And Chemical Properties Analysis

6-Chloro-N,N-dimethylpyridin-3-amine has a molecular weight of 156.61 g/mol . It has a topological polar surface area of 16.1 Ų and a complexity of 106 . It has one rotatable bond . The compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical structures, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This process involves the reaction of chloral with substituted anilines, highlighting the versatility of 6-Chloro-N,N-dimethylpyridin-3-amine in producing a variety of products depending on amine type and reaction conditions (Issac & Tierney, 1996).

Catalysis and Polymerization

Amines, including 6-Chloro-N,N-dimethylpyridin-3-amine, serve as initiators or co-initiators in polymerization processes, notably in the ring-opening polymerization of aliphatic cyclic esters. Their application in such processes underlines the importance of amines in materials science, enabling the controlled synthesis of polymers with specific properties (Duda et al., 2005).

Environmental Applications

The degradation of nitrogen-containing hazardous compounds, including various amines, is a critical area of research, especially in treating industrial effluents and ensuring water safety. Advanced oxidation processes (AOPs) have been studied for their efficiency in decomposing these compounds, which is vital for environmental protection and the minimization of hazardous waste (Bhat & Gogate, 2021).

Analytical and Detection Methods

Research into the detection and quantification of biogenic amines in food demonstrates the broader applicability of 6-Chloro-N,N-dimethylpyridin-3-amine in analytical chemistry. These studies are essential for food safety, quality control, and understanding the nutritional aspects of food processing and storage (Önal, 2007).

Biomedical Research

While specifically excluding drug-related applications, it is worth noting that the understanding of amines' role in biological systems, such as their metabolism and catabolism by bacteria, has significant implications for biomedical research. This knowledge aids in the development of new therapeutic approaches and the biotechnological application of microorganisms (Luengo & Olivera, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

6-chloro-N,N-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLYCVHFZNARDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556120
Record name 6-Chloro-N,N-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N,N-dimethylpyridin-3-amine

CAS RN

41288-91-9
Record name 6-Chloro-N,N-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.